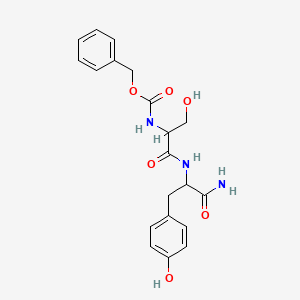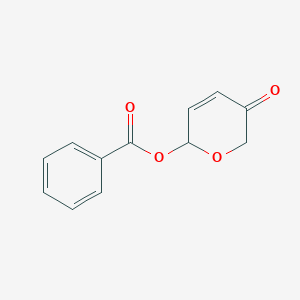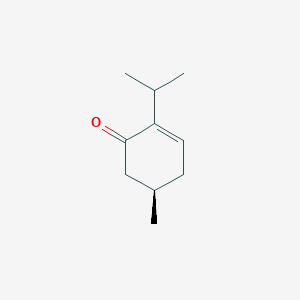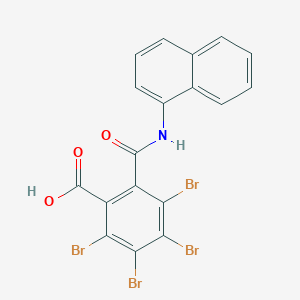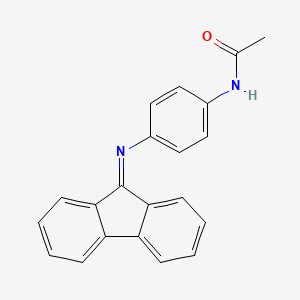
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide is an organic compound characterized by the presence of a fluorenylidene group attached to an amino phenyl acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide typically involves the reaction of 9H-fluoren-9-one with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted fluorenylidene derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorenylidene group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9H-Fluoren-9-yl)-N-(4-methylbenzylidene)amine
- N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chloride
- N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its fluorenylidene group provides a rigid and planar structure, enhancing its stability and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
102241-24-7 |
|---|---|
Formule moléculaire |
C21H16N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-[4-(fluoren-9-ylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C21H16N2O/c1-14(24)22-15-10-12-16(13-11-15)23-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13H,1H3,(H,22,24) |
Clé InChI |
ZDBDMRNQEZCRDW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


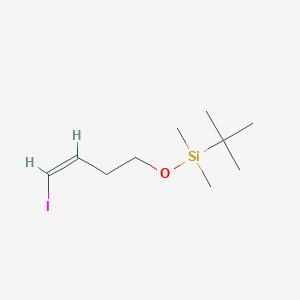
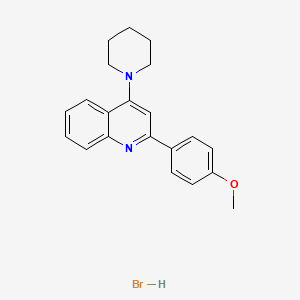

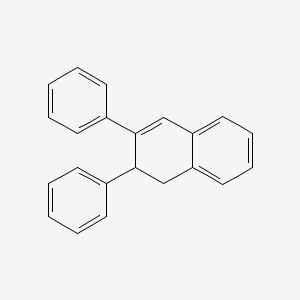
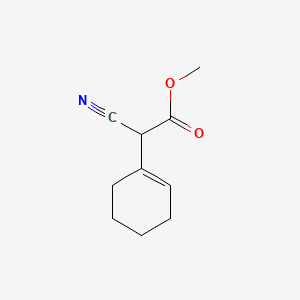
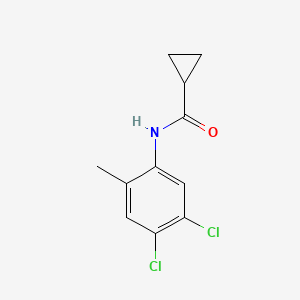

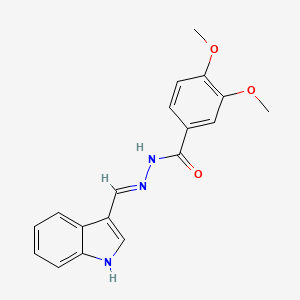
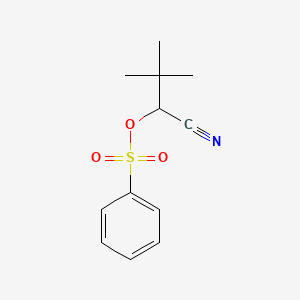
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
